molecular formula C15H22Cl3N7 B12884748 3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-ethyl-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 27466-68-8

3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-ethyl-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No.: B12884748
CAS No.: 27466-68-8
M. Wt: 406.7 g/mol
InChI Key: UZBXFWVBDZZVFT-YLFUTEQJSA-N
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Description

This compound is a mouthful, so let’s break it down. Its systematic name is 4-(Bis(2-chloroethyl)amino)benzaldehyde , and its chemical formula is C₁₁H₁₃Cl₂NO . The molecular weight is approximately 246.13 g/mol . Now, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with 4-(Bis(2-chloroethyl)amino)benzaldehyde , which serves as a key intermediate

    Alkylation: Bis(2-chloroethyl)amine reacts with benzaldehyde to form the intermediate.

    Hydrazinolysis: The intermediate undergoes hydrazinolysis, replacing the aldehyde group with a hydrazine moiety.

    Triazole Formation: The hydrazine-containing compound reacts with ethyl hydrazinecarboxylate to form the triazole ring.

Industrial Production:: Industrial-scale production typically involves optimized conditions to maximize yield and minimize impurities. Solvents, catalysts, and temperature control play crucial roles.

Chemical Reactions Analysis

Reactions::

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: Reduction of the nitro group (if present) or the imine group.

    Substitution: Nucleophilic substitution reactions at the chloroethyl groups.

    Condensation: Formation of hydrazones or Schiff bases.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Alkylating agents (e.g., alkyl halides) for chloroethyl substitution.

    Condensation: React with hydrazine derivatives.

Major Products::
  • Oxidation: Carboxylic acid derivative.
  • Reduction: Amines.
  • Substitution: Various alkylated products.
  • Condensation: Hydrazones or Schiff bases.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile building block for drug synthesis.

    Biology: Studying cellular processes and drug interactions.

    Medicine: Investigating potential anticancer properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely exerts its effects through interactions with cellular targets. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While there are related compounds, this one stands out due to its unique combination of functional groups. Similar compounds include 4-(Bis [2-(acetyloxy)ethyl]amino)benzaldehyde and N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde .

Properties

CAS No.

27466-68-8

Molecular Formula

C15H22Cl3N7

Molecular Weight

406.7 g/mol

IUPAC Name

3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C15H21Cl2N7.ClH/c1-2-14-20-22-15(24(14)18)21-19-11-12-3-5-13(6-4-12)23(9-7-16)10-8-17;/h3-6,11H,2,7-10,18H2,1H3,(H,21,22);1H/b19-11+;

InChI Key

UZBXFWVBDZZVFT-YLFUTEQJSA-N

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl

Origin of Product

United States

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